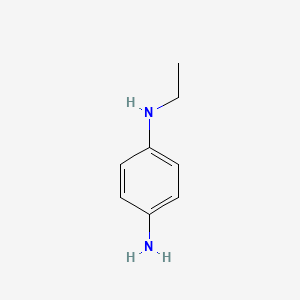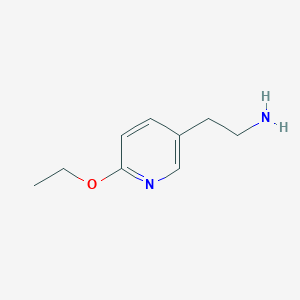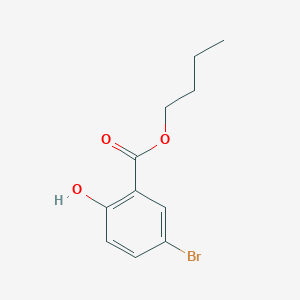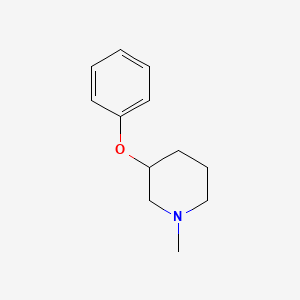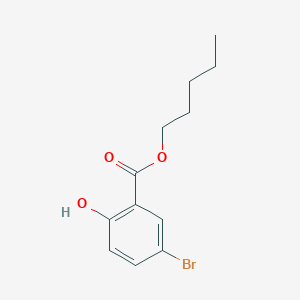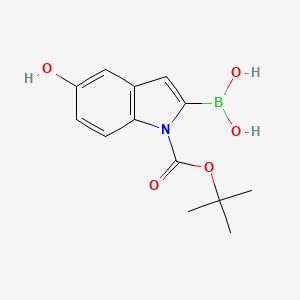![molecular formula C3H7N4O3P B3183543 Phosphonic acid, [2-(1H-tetrazol-5-yl)ethyl]- CAS No. 100508-36-9](/img/structure/B3183543.png)
Phosphonic acid, [2-(1H-tetrazol-5-yl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, also known as phosphonous acid, is a type of organophosphorus compound that has a unique and complex molecular structure. With the chemical formula H3PO3, it is known for its acid properties, and its potential for forming a wide range of derivative compounds . Tetrazoles, on the other hand, are synthetic organic heterocyclic compounds made up of a five-membered ring with four nitrogen atoms and one carbon atom .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
The molecule of phosphonic acid possesses a tetrahedral geometry. In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . Tetrazoles, chiefly 5-substituted 1H-tetrazoles have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry .Chemical Reactions Analysis
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . They have specific thermochemical properties and exhibit multiple reactivity .Physical And Chemical Properties Analysis
Phosphonic acid is a diprotic acid, which means it can donate two protons (H+) per molecule . Tetrazoles, on the other hand, exhibit the extreme values of acidity, basicity, and complex formation constants .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
100508-36-9 |
|---|---|
Molecular Formula |
C3H7N4O3P |
Molecular Weight |
178.09 g/mol |
IUPAC Name |
2-(2H-tetrazol-5-yl)ethylphosphonic acid |
InChI |
InChI=1S/C3H7N4O3P/c8-11(9,10)2-1-3-4-6-7-5-3/h1-2H2,(H2,8,9,10)(H,4,5,6,7) |
InChI Key |
XPLKKCREAUJHKB-UHFFFAOYSA-N |
SMILES |
C(CP(=O)(O)O)C1=NNN=N1 |
Canonical SMILES |
C(CP(=O)(O)O)C1=NNN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



